molecular formula C10H20N2 B13961809 2-Methyl-2-azaspiro[4.5]decan-8-amine

2-Methyl-2-azaspiro[4.5]decan-8-amine

Cat. No.: B13961809
M. Wt: 168.28 g/mol
InChI Key: IIRAUKSPTSXRSB-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[4.5]decan-8-amine is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with Raney nickel.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that are not accessible to other molecules, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azaspiro[4.5]decan-8-amine is unique due to its specific spiro structure and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C10H20N2/c1-12-7-6-10(8-12)4-2-9(11)3-5-10/h9H,2-8,11H2,1H3

InChI Key

IIRAUKSPTSXRSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(CC2)N

Origin of Product

United States

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